N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including benzothiazoles and thiazolopyridines, are foundational in pharmaceuticals and organic materials due to their diverse biological activities and functional properties. The research into these compounds often involves the synthesis of novel derivatives through various chemical reactions, including the use of thioamides and catalyzed intramolecular cyclizations. For instance, studies have shown the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes, highlighting the method's efficiency in producing these compounds under mild conditions (Junke Wang et al., 2008).
Antimicrobial and Anticancer Agents
Further applications of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide derivatives encompass their potential as antimicrobial and anticancer agents. The synthesis of specific derivatives has led to the discovery of compounds with significant activity against various pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Notably, some molecules have demonstrated potent inhibitory effects against pathogenic strains, surpassing reference drugs in efficacy (D. Bikobo et al., 2017). Additionally, a series of substituted benzamides have been evaluated for their anticancer activity, with some compounds exhibiting moderate to excellent activity against various cancer cell lines, indicating their potential in oncology (B. Ravinaik et al., 2021).
Photophysical Properties and Solar Cell Applications
The exploration of this compound derivatives extends into the investigation of their photophysical properties. Novel coumarin sensitizers based on thiophene and thiazole π-bridges have been synthesized for dye-sensitized solar cells, demonstrating superior light-harvesting capabilities and photoelectric conversion efficiencies (Liang Han et al., 2015). This research underscores the potential of these derivatives in enhancing the efficiency of solar energy conversion, contributing to the development of more sustainable energy solutions.
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-13(2)26-17-9-7-16(8-10-17)19(24)23-20-22-18(12-25-20)15-5-3-14(11-21)4-6-15/h3-10,12-13H,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVDGMURQCZZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.